Methylsuccinic anhydride
Overview
Description
Methylsuccinic anhydride, also known as 3-methyldihydrofuran-2,5-dione, is an organic compound with the molecular formula C5H6O3. It is a colorless solid that is the anhydride form of methylsuccinic acid. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Scientific Research Applications
Methylsuccinic anhydride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of polyamides and polyesters.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of resins, coatings, and adhesives.
Mechanism of Action
Target of Action
Methylsuccinic anhydride, also known as Pyrotartaric anhydride , is a type of carboxylic acid derivative. The primary targets of this compound are the carboxylic acid derivatives in biochemical reactions .
Mode of Action
The general mechanism of anhydride reactions, including this compound, involves two main steps :
Biochemical Pathways
It’s known that carboxylic acid derivatives, including anhydrides, play crucial roles in various biochemical reactions and pathways .
Pharmacokinetics
Its physical properties such as melting point (33-35 °c), boiling point (238-240 °c), and density (122 g/mL at 25 °C) have been documented .
Result of Action
It’s known that the result of its action would be the formation of carboxylic acids or other carboxylic acid derivatives .
Safety and Hazards
Future Directions
The market potential of succinic acid and its direct derivatives, including Methylsuccinic anhydride, is estimated to be as high as 245,000 tons per year . The market size of succinic acid-based polymers is expected to be 25 million tons per year . As traditional chemical synthesis processes suffer from nonrenewable resources and environment pollution, succinic acid biosynthesis has drawn increasing attention as a viable, more environmentally friendly alternative .
Biochemical Analysis
Biochemical Properties
It is known that succinic acid, a related compound, plays a crucial role in the tricarboxylic acid (TCA) cycle, which is a key metabolic pathway in all aerobic organisms . It is plausible that Methylsuccinic anhydride may interact with enzymes, proteins, and other biomolecules involved in this pathway, but specific interactions have not been reported.
Cellular Effects
Changes in the levels of succinic acid, a related compound, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Given its structural similarity to succinic acid, it may interact with biomolecules in a similar manner, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These are speculative and require experimental validation.
Metabolic Pathways
This compound is likely involved in metabolic pathways related to its parent compound, succinic acid, which is a key intermediate in the TCA cycle
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylsuccinic anhydride can be synthesized through the dehydration of methylsuccinic acid. One common method involves the use of a dehydrating agent such as acetyl chloride or phosphoryl chloride. The reaction typically occurs under controlled conditions to ensure the complete conversion of the acid to the anhydride.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of citric acid or its derivatives. This process includes decarboxylation and dehydration steps, usually carried out in the presence of a metallic catalyst at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: Methylsuccinic anhydride undergoes various chemical reactions, including hydrolysis, esterification, and acylation.
Common Reagents and Conditions:
Hydrolysis: When reacted with water, this compound hydrolyzes to form methylsuccinic acid.
Esterification: In the presence of alcohols, it forms monoesters.
Acylation: It is used in acylation reactions under Friedel-Crafts conditions, where it reacts with aromatic compounds to form acylated products.
Major Products:
Hydrolysis: Methylsuccinic acid
Esterification: Monoesters of methylsuccinic acid
Acylation: Acylated aromatic compounds.
Comparison with Similar Compounds
- Succinic anhydride
- Maleic anhydride
- Glutaric anhydride
- Citraconic anhydride
Comparison: Methylsuccinic anhydride is unique due to the presence of a methyl group, which influences its reactivity and physical properties. Compared to succinic anhydride, it has a slightly higher molecular weight and different reactivity patterns due to the methyl substitution. Maleic anhydride and citraconic anhydride, on the other hand, have different structural features and reactivity profiles, making this compound distinct in its applications and chemical behavior .
Properties
IUPAC Name |
3-methyloxolane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFATXMYLKPCSCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871900 | |
Record name | 2,5-Furandione, dihydro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4100-80-5, 6973-20-2 | |
Record name | Methylsuccinic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4100-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Furandione, dihydro-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylsuccinic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65437 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pyrotartaric anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Furandione, dihydro-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Furandione, dihydro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylsuccinic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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